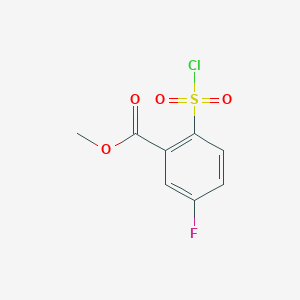

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

Description

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate (molecular formula: C₈H₆ClFO₄S, monoisotopic mass: 251.96594 Da) is a fluorinated aromatic ester featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of sulfonamide derivatives and heterocyclic compounds. For example, it reacts with amines like 5-bromo-4-fluoro-2-methylaniline under basic conditions (e.g., pyridine) to yield sulfonamide-linked products, as demonstrated in a synthesis protocol . Its chlorosulfonyl group acts as a reactive site for nucleophilic substitution, enabling diverse functionalization.

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(10)2-3-7(6)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFGHWPSHRTFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374249-78-1 | |

| Record name | methyl 2-(chlorosulfonyl)-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves the chlorosulfonation of methyl 5-fluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfonamide using reducing agents like tin(II) chloride or sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride.

Reduction Reactions: Conducted in an inert atmosphere to prevent oxidation of the reducing agent.

Hydrolysis: Performed using aqueous acid or base at elevated temperatures.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Carboxylic Acids: Formed by hydrolysis of the ester group.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating diverse derivatives.

- Functional Group Transformations : The chlorosulfonyl group can be utilized for introducing sulfonyl functionalities into other compounds, enhancing their reactivity and biological properties.

2. Pharmaceuticals

- Drug Development : Methyl 2-(chlorosulfonyl)-5-fluorobenzoate has been explored as a precursor in the design of pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can lead to compounds with improved efficacy against various diseases.

- Biological Activity : Studies indicate potential anticancer and antimicrobial activities, making it a candidate for further exploration in medicinal chemistry.

3. Material Science

- Polymer Synthesis : The compound is used in the preparation of polymers with unique properties. Its reactivity can lead to the development of advanced materials suitable for various applications, including coatings and composites.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes.

- Anticancer Properties : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation, particularly through interactions with carbonic anhydrase IX.

- Antimicrobial Effects : The chlorosulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Study 1: Inhibition of Carbonic Anhydrase IX

In studies focusing on carbonic anhydrase IX, this compound was evaluated for its binding affinity and inhibitory effects. Results indicated that derivatives containing sulfonamide functionalities exhibited significant inhibition, suggesting potential use in cancer therapy.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of this compound revealed that it could effectively disrupt bacterial growth. This was attributed to its ability to interfere with bacterial enzyme functions, highlighting its potential as a lead compound for antibiotic development.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Potential | Inhibits cancer cell proliferation via enzyme inhibition |

| Antimicrobial Activity | Disrupts bacterial cell walls or inhibits essential enzymes |

| Enzyme Inhibition | Targets carbonic anhydrases and other relevant enzymes |

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-fluorobenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of Methyl 2-(chlorosulfonyl)-5-fluorobenzoate are heavily influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Primary Use |

|---|---|---|---|---|

| This compound | C₈H₆ClFO₄S | 252.6 | 2-SO₂Cl, 5-F, COOCH₃ | Synthetic intermediate |

| Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate | C₈H₅Cl₂FO₄S | 287.1 | 2-Cl, 5-SO₂Cl, 4-F, COOCH₃ | Intermediate (unspecified) |

| Methyl 2-fluoro-5-sulfamoylbenzoate | C₈H₈FNO₄S | 233.2 | 2-F, 5-SO₂NH₂, COOCH₃ | Pharmaceutical research |

| Triflusulfuron methyl ester | C₁₀H₁₁F₃N₄O₆S | 380.3 | Triazine-linked sulfonylurea, COOCH₃ | Herbicide |

| Methyl 2-chloro-5-formylbenzoate | C₉H₇ClO₃ | 198.6 | 2-Cl, 5-CHO, COOCH₃ | Organic synthesis |

Industrial and Research Relevance

- Patent Activity : this compound is cited in 2 patents but lacks peer-reviewed literature, highlighting its niche industrial utility over academic focus .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological activity:

- Chlorosulfonyl group : This group is known for its electrophilic characteristics, allowing for nucleophilic attack by various biological molecules.

- Fluoro group : The presence of fluorine can enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic substitution reactions. The chlorosulfonyl group can react with nucleophiles such as amino acids in proteins, leading to modifications that may alter protein function or stability. This reactivity is crucial in drug design, particularly for creating compounds that can selectively target specific biological pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties through mechanisms such as:

- Inhibition of Thymidylate Synthase (TS) : Similar compounds have shown the ability to inhibit TS, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

- Induction of Apoptosis : Certain derivatives have been studied for their ability to induce programmed cell death in cancerous cells, a desirable trait in anticancer therapies.

Neuropharmacological Effects

Studies have also explored the neuropharmacological potential of compounds with similar structures. For example, modifications in the sulfonamide or halogen substituents can lead to selective inhibition of sodium channels (NaV1.3), which are implicated in pain pathways . Such activity suggests potential applications in pain management therapies.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activities of this compound and related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the reactivity with nucleophiles; found significant modification of protein targets leading to altered enzymatic activity. |

| Study 2 | Evaluated anticancer properties; demonstrated effective inhibition of TS in vitro, leading to reduced cell viability in cancer cell lines. |

| Study 3 | Assessed neuropharmacological effects; identified potential as a NaV1.3 inhibitor with implications for pain relief. |

Case Study: Anticancer Efficacy

In a notable study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the compound's ability to inhibit TS, leading to decreased dTMP levels and subsequent DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.